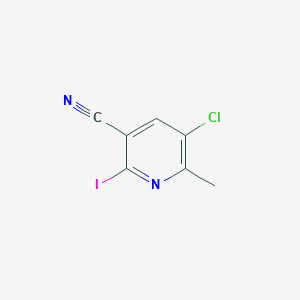
(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is a heterocyclic compound that contains both bromine and chlorine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the halogenation of pyridine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or DMSO and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its halogenated pyridine ring makes it a versatile intermediate for various organic transformations.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials. Its reactivity and stability make it suitable for the synthesis of pesticides, herbicides, and advanced materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their function. Additionally, the carbamic acid ester group can undergo hydrolysis, releasing active species that interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-2-chloro-pyridine): Lacks the carbamic acid tert-butyl ester group but shares the halogenated pyridine core.
(3-Bromo-4-chloro-pyridine): Similar halogenation pattern but different positioning of the chlorine atom.
(2-Bromo-3-chloro-pyridine): Different halogenation pattern on the pyridine ring.
Uniqueness
(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is unique due to the presence of both bromine and chlorine atoms on the pyridine ring along with the carbamic acid tert-butyl ester group
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromo-2-chloropyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSNVXLARRFYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine](/img/structure/B8190516.png)



![2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)
![6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)






![3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B8190606.png)

